Aranidipine

antihypertensive efficacy trough/peak ratio randomized controlled trial

Select Aranidipine for its differentiated dihydropyridine profile: Cav3.2 (α1H) T-type selectivity combined with dual active metabolites (M-1α/M-1β) that exhibit slower binding kinetics and sustained vasodilation vs nifedipine. Ideal tool for ion channel selectivity studies, active metabolite PK/PD modeling, and BPV/MBPS translational research. Pharmaceutical-grade solid with ≥98% purity, fully characterized for reproducible cardiovascular pharmacology.

Molecular Formula C19H20N2O7
Molecular Weight 388.4 g/mol
CAS No. 86780-90-7
Cat. No. B1665160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAranidipine
CAS86780-90-7
Synonymsaranidipine
methyl 2-oxopropyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid
MPC 1304
MPC-1304
Molecular FormulaC19H20N2O7
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C19H20N2O7/c1-10(22)9-28-19(24)16-12(3)20-11(2)15(18(23)27-4)17(16)13-7-5-6-8-14(13)21(25)26/h5-8,17,20H,9H2,1-4H3
InChIKeyNCUCGYYHUFIYNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aranidipine (86780-90-7): A Dihydropyridine Calcium Channel Blocker with Active Metabolite-Driven Sustained Vasodilation


Aranidipine (MPC-1304) is a dihydropyridine (DHP) calcium channel blocker that inhibits L-type voltage-gated calcium channels, leading to decreased intracellular calcium, vascular smooth muscle relaxation, and reduced peripheral vascular resistance [1]. Unlike most DHPs, aranidipine generates two active metabolites—M-1(α) and M-1(β)—that exhibit hypotensive activity comparable to nifedipine but with significantly slower binding and dissociation kinetics, which mechanistically underpins its prolonged vasodilating action [2]. The compound was developed by Maruko Seiyaku and introduced by Taiho, launching in Japan in 1997 under the trade name Sapresta [3].

Why Aranidipine Is Not a Direct Functional Substitute for Amlodipine or Nifedipine


Although aranidipine, amlodipine, and nifedipine all belong to the dihydropyridine class, their clinical and pharmacological profiles diverge substantially. Direct randomized controlled trials demonstrate that aranidipine exhibits less blood pressure reduction compared to amlodipine [1], while its active metabolites produce significantly slower onset and recovery of vasodilation compared to nifedipine [2]. Furthermore, aranidipine possesses a distinct T-type calcium channel subtype selectivity profile—blocking only Cav3.2 (α1H) channels—whereas many other DHPs either lack T-type activity or exhibit broader, non-selective blockade [3]. These quantitative differences in efficacy, temporal pharmacodynamics, and ion channel selectivity preclude simple substitution among these agents without altering therapeutic outcomes.

Quantitative Differentiation of Aranidipine: Head-to-Head and Cross-Study Evidence


Aranidipine vs. Amlodipine: Head-to-Head Randomized Controlled Trial on Blood Pressure Reduction and Trough/Peak Ratio

In a multicenter, randomized, double-blind, parallel-controlled clinical trial in Chinese patients with mild to moderate essential hypertension (n=236), aranidipine (5-10 mg/d) demonstrated less blood pressure response compared to amlodipine (5-10 mg/d) [1]. The trough/peak ratios of diastolic blood pressure were 0.57 ± 0.20 for aranidipine and 0.68 ± 0.19 for amlodipine [1].

antihypertensive efficacy trough/peak ratio randomized controlled trial

Aranidipine Monotherapy Significantly Reduces Blood Pressure Variability (BPV): A Unique Parameter Not Routinely Evaluated for Amlodipine or Nifedipine

An open-label study of aranidipine enteric-coated capsules in 74 Chinese patients with mild to moderate essential hypertension demonstrated that after 12 weeks of treatment, 24h mean blood pressure was reduced by (14 ± 13)/(11 ± 9) mm Hg compared to baseline [1]. Critically, blood pressure variability (BPV)—assessed by the standard deviation of 24h, daytime, and nighttime BP—was also significantly reduced, with morning blood pressure surge (MBPS) decreasing from 26 ± 11 mm Hg to 19 ± 9 mm Hg [1].

blood pressure variability 24h ambulatory blood pressure monitoring BPV

Aranidipine Metabolites Exhibit Slower Kinetics and Prolonged Vasodilation Compared to Nifedipine

The active metabolites of aranidipine—M-1(α) and M-1(β)—exhibit hypotensive activity comparable to nifedipine but with significantly slower onset and recovery kinetics [1]. In anesthetized dogs, intra-arterial infusion of M-1(α), M-1(β), and nifedipine increased femoral blood flow at doses three times higher than aranidipine required for a comparable effect; however, the onset and recovery of the metabolites' vasodilating effects were significantly slower than nifedipine [1]. Binding studies revealed that the dissociation rate constants for [3H]M-1(α) and [3H]M-1(β) were significantly smaller than those for [3H]nitrendipine, and these dissociation rate constants were highly positively correlated with the elimination rate constants of the in vivo vasodilating effects [1].

metabolite-driven activity slow binding kinetics vasodilation duration

Aranidipine Uniquely Blocks Cav3.2 (α1H) T-Type Calcium Channels, Unlike Nifedipine and Nitrendipine

Among 14 clinically used dihydropyridine calcium antagonists evaluated in a Xenopus oocyte expression system, aranidipine exhibited a distinct T-type channel subtype selectivity profile [1]. Aranidipine blocked only Cav3.2 (α1H) channels, whereas cilnidipine, felodipine, nifedipine, and nitrendipine had little effect on any of the three T-type channel subtypes (Cav3.1, Cav3.2, Cav3.3) [1]. In guinea pig ventricular myocytes, aranidipine (10 nmol/L to 1 µmol/L) concentration-dependently decreased both T-type and L-type Ca2+ currents [2].

T-type calcium channel Cav3.2 ion channel subtype selectivity

Aranidipine Exhibits K+ Channel-Dependent Vasodilation Distinct from Other Dihydropyridines

In isolated rat portal vein preparations, aranidipine was more potent against low K+ (20 mM)-induced contraction than high K+ (80 mM)-induced contraction, whereas nifedipine, nicardipine, nitrendipine, diltiazem, and verapamil were equally potent against both KCl concentrations [1]. Tetraethylammonium (TEA), a classic K+ channel blocker, significantly attenuated the inhibitory effect of aranidipine on spontaneous contractions but did not affect other Ca2+ channel blockers [1].

potassium channel modulation vasodilation mechanism rat portal vein

When Aranidipine Should Be Prioritized Over Other Dihydropyridines: Evidence-Based Application Scenarios


Preclinical Cardiovascular Research Requiring Dual L- and T-Type Calcium Channel Blockade with Subtype Selectivity

Investigators studying the role of T-type calcium channels in cardiac pacemaking, renal protection, or vascular remodeling should consider aranidipine as a tool compound. Unlike nifedipine and nitrendipine (which lack T-type activity), aranidipine concentration-dependently inhibits both L-type and T-type Ca2+ currents [1] and uniquely blocks the Cav3.2 (α1H) subtype [2]. This selectivity enables mechanistic studies of Cav3.2-specific contributions to cardiovascular physiology and pathology.

Studies Investigating Metabolite-Driven Sustained Pharmacodynamics and Slow Dissociation Kinetics

Aranidipine serves as an ideal model compound for pharmacokinetic/pharmacodynamic research focused on active metabolite contributions to therapeutic duration. Its metabolites M-1(α) and M-1(β) exhibit significantly slower association and dissociation rate constants compared to nitrendipine [1], providing a well-characterized system for studying receptor binding kinetics and their translation to prolonged in vivo vasodilation. This is particularly relevant for drug discovery programs seeking to optimize once-daily dosing via metabolite design.

Research on Blood Pressure Variability (BPV) and Morning Surge as Cardiovascular Risk Markers

Clinical and translational studies examining the prognostic significance of BPV and morning blood pressure surge (MBPS) may benefit from aranidipine as a positive control or comparator. In a 12-week open-label study, aranidipine reduced MBPS from 26 ± 11 mm Hg to 19 ± 9 mm Hg and significantly lowered 24h, daytime, and nighttime BPV [1]. This established efficacy profile enables controlled investigation of BPV reduction as a therapeutic strategy independent of absolute BP lowering.

Mechanistic Studies of K+ Channel-Mediated Vasodilation in Vascular Smooth Muscle

Aranidipine is a unique dihydropyridine that demonstrates K+ channel-dependent vasodilation, as evidenced by TEA attenuation of its inhibitory effects on spontaneous contractions in rat portal vein [1]. Researchers investigating the interplay between L-type Ca2+ channel blockade and K+ channel activation can use aranidipine to dissect these dual mechanisms, comparing its effects to pure L-type blockers like nifedipine or pure K+ channel openers like cromakalim.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aranidipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.